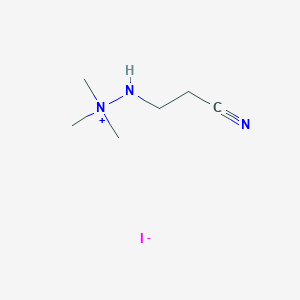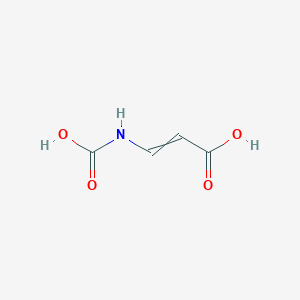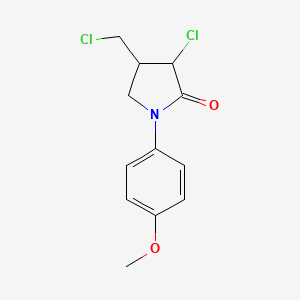![molecular formula C5H9Br2N3O2 B14600796 2-[Dibromo(nitro)methyl]-1-methylimidazolidine CAS No. 61164-44-1](/img/structure/B14600796.png)
2-[Dibromo(nitro)methyl]-1-methylimidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is a compound that belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of dibromo and nitro functional groups attached to a methylimidazolidine ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine typically involves the reaction of 1-methylimidazolidine with bromine and nitric acid. The reaction conditions are carefully controlled to ensure the selective bromination and nitration of the methylimidazolidine ring. The process can be summarized as follows:
Bromination: 1-methylimidazolidine is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the dibromo groups.
Nitration: The dibromo derivative is then subjected to nitration using nitric acid, resulting in the formation of the nitro group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The reactions are typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[Dibromo(nitro)methyl]-1-methylimidazolidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dibromo groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or thiols are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazolidine derivatives with various functional groups.
Scientific Research Applications
2-[Dibromo(nitro)methyl]-1-methylimidazolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Dibromo(nitro)methyl]-1-methylimidazolidine involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dibromo groups can also participate in covalent bonding with nucleophilic sites in biomolecules, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-[Dibromo(nitro)methyl]-1-ethylimidazolidine: Similar structure but with an ethyl group instead of a methyl group.
2-[Dibromo(nitro)methyl]-1-phenylimidazolidine: Contains a phenyl group, which imparts different chemical properties.
2-[Dibromo(nitro)methyl]-1-methylimidazole: Similar but with an imidazole ring instead of an imidazolidine ring.
Uniqueness
2-[Dibromo(nitro)methyl]-1-methylimidazolidine is unique due to the specific combination of dibromo and nitro groups attached to the methylimidazolidine ring. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
61164-44-1 |
|---|---|
Molecular Formula |
C5H9Br2N3O2 |
Molecular Weight |
302.95 g/mol |
IUPAC Name |
2-[dibromo(nitro)methyl]-1-methylimidazolidine |
InChI |
InChI=1S/C5H9Br2N3O2/c1-9-3-2-8-4(9)5(6,7)10(11)12/h4,8H,2-3H2,1H3 |
InChI Key |
XEFCLIAGUAJBIK-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC1C([N+](=O)[O-])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methanone, (4-methylphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14600726.png)

![1-Nitro-3-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]benzene](/img/structure/B14600731.png)


![Trimethyl[(6-methylhepta-1,5-dien-2-YL)oxy]silane](/img/structure/B14600743.png)



![Bicyclo[4.1.0]heptane, 3,4,7,7-tetrachloro-](/img/structure/B14600770.png)


